molecular formula C12H14O4 B13085930 (S)-Dimethyl 2-phenylsuccinate CAS No. 61548-76-3

(S)-Dimethyl 2-phenylsuccinate

Cat. No.: B13085930
CAS No.: 61548-76-3
M. Wt: 222.24 g/mol
InChI Key: CGVIBFZHFCVINR-JTQLQIEISA-N
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Description

(S)-Dimethyl 2-phenylsuccinate is an organic compound that belongs to the class of succinic acid esters. These compounds are known for their wide range of applications in various industrial fields, including cosmetics, agrochemistry, and the food industry . The compound is characterized by its chiral center, which gives it specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing (S)-Dimethyl 2-phenylsuccinate involves the bis-alkoxycarbonylation of olefins. This reaction uses an aryl α-diimine/palladium (II) catalyst and p-benzoquinone as an oxidant to achieve high yields . The starting materials for this synthesis are typically styrene and ethylene glycol, which are cheap and commercially available .

Industrial Production Methods

Industrial production of this compound often employs similar catalytic systems to those used in laboratory settings. The use of homogeneous catalysis with palladium catalysts is common due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

(S)-Dimethyl 2-phenylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-Dimethyl 2-phenylsuccinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various bioactive compounds . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Dimethyl 2-phenylsuccinate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemical property can make it more selective in certain reactions compared to its non-chiral counterparts .

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its unique stereochemistry and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

61548-76-3

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

dimethyl (2S)-2-phenylbutanedioate

InChI

InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1

InChI Key

CGVIBFZHFCVINR-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1)C(=O)OC

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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